molecular formula C9H7BF3NO3 B2462401 (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid CAS No. 876918-84-2

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Cat. No.: B2462401
CAS No.: 876918-84-2
M. Wt: 244.96
InChI Key: PUVLGRFFKXGMKS-UHFFFAOYSA-N
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Description

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: is an organic compound with the molecular formula C9H7BF3NO3 and a molecular weight of 244.96 g/mol . This compound is characterized by the presence of a boronic acid group, a cyano group, and a trifluoroethoxy group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF3NO3/c11-9(12,13)5-17-8-2-1-7(10(15)16)3-6(8)4-14/h1-3,15-16H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVLGRFFKXGMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC(F)(F)F)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with trifluoroethanol and cyanide sources under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The cyano group can undergo nucleophilic addition reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and stability.

Comparison with Similar Compounds

Comparison:

  • (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: Similar in structure but contains a fluoro group instead of a cyano group. This difference can affect its reactivity and applications.
  • (3-Cyano-4-(trifluoromethoxy)phenyl)boronic acid: Similar in structure but contains a trifluoromethoxy group instead of a trifluoroethoxy group. This variation can influence its chemical properties and potential uses.

Uniqueness: (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Biological Activity

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a compound of significant interest due to its diverse biological activities. Boronic acids, in general, have been recognized for their roles in medicinal chemistry and biochemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this specific boronic acid derivative, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

The compound features a trifluoroethoxy group that enhances its electron-withdrawing capacity, potentially influencing its reactivity and biological interactions. Boronic acids typically exhibit Lewis acid behavior and can form reversible covalent bonds with diols, which is a key property utilized in various biochemical applications.

Antibacterial Activity

Recent studies have demonstrated that boronic acids possess notable antibacterial properties. For instance, research highlighted the effectiveness of phenylboronic acid derivatives against Gram-negative bacteria such as Escherichia coli and Bacillus cereus. In vitro evaluations indicated that compounds with trifluoroethoxy substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Table 1: Antibacterial Activity of Boronic Acids

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli ATCC 259226.50 mg/mL
4-(trifluoromethoxy)phenylboronic acidBacillus cereus5.00 mg/mL
Phenylboronic acidE. coli10.00 mg/mL

Anticancer Activity

The anticancer potential of boronic acids has been extensively studied, particularly their ability to inhibit cancer cell proliferation. A recent study reported that a derivative of phenylboronic acid exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that modifications to the boronic acid structure can significantly enhance its anticancer properties.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases and glycosidases. The enzyme inhibition profile of this compound includes:

  • Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
  • Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
  • Antiurease : IC50 = 1.10 ± 0.06 µg/mL

These results indicate a strong inhibitory effect on butyrylcholinesterase and antiurease enzymes, suggesting potential applications in treating conditions related to enzyme dysregulation .

Case Studies

  • Antibacterial Cream Formulation : A cream containing boron-based compounds was tested for its biological activity against bacterial strains and showed promising results in both dermatological and microbiological assessments.
  • Histological Evaluation : Histological analyses conducted on rat organs indicated no significant toxic effects from the boron compound, reinforcing its potential for safe therapeutic applications.

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